Anti-Proliferative Potency vs. Ursolic Acid in Melanoma: Comparable GI50 but Divergent Cell Cycle Arrest
In a head-to-head comparison on A375 human melanoma cells, 3-O-acetylursolic acid exhibits a GI50 of 32 µM, which is similar to the 26 µM GI50 observed for its parent compound, ursolic acid [1]. However, despite this comparable anti-proliferative potency, the two compounds induce markedly different cell cycle perturbations: ursolic acid elevates the sub-G1 population indicative of apoptosis, whereas 3-O-acetylursolic acid arrests cells in the S-phase and induces pronounced morphological changes [1].
| Evidence Dimension | Anti-proliferative activity and cell cycle arrest mechanism |
|---|---|
| Target Compound Data | GI50 = 32 µM; S-phase cell cycle arrest |
| Comparator Or Baseline | Ursolic acid: GI50 = 26 µM; sub-G1 population elevation |
| Quantified Difference | GI50: 32 µM vs. 26 µM (1.2-fold difference); Mechanistic divergence: S-phase arrest vs. sub-G1 apoptosis |
| Conditions | A375 human melanoma cell line; MTT assay; 48-72 h treatment |
Why This Matters
This mechanistic divergence enables researchers to decouple anti-proliferative potency from specific cell death pathways, providing a distinct chemical tool for studying S-phase arrest without triggering sub-G1 apoptosis.
- [1] AlQathama, A., et al. (2020). Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells. Biomolecules, 10(6), 894. View Source
